Anti-Tubercular Potency Differentiation via N-Alkyl SAR
In the N‑alkylphenyl‑3,5‑dinitrobenzamide series evaluated against M. tuberculosis H37Rv, compounds bearing an N‑ethyl‑N‑phenyl motif (the core structural feature of N‑ethyl‑3,5‑dinitro‑N‑phenylbenzamide) consistently reside in the sub‑micromolar MIC range, whereas the corresponding N‑phenyl secondary amide (CAS 7461‑51‑0) and N‑methyl‑N‑phenyl analogs (CAS 60965‑27‑7) exhibit ≥10‑fold higher MIC values [1]. Specifically, lead compounds 7a and 7d, which contain N‑ethyl‑N‑(substituted‑phenyl) architecture, achieved nanomolar MICs in both extracellular and intracellular assays, demonstrating that the N‑ethyl substituent is a critical potency determinant [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | N‑ethyl‑N‑phenyl‑3,5‑dinitrobenzamide analogs: MIC < 1 μM (extrapolated from compounds 7a, 7d SAR) [1] |
| Comparator Or Baseline | N‑phenyl‑3,5‑dinitrobenzamide (CAS 7461‑51‑0): MIC > 10 μM; N‑methyl‑N‑phenyl‑3,5‑dinitrobenzamide (CAS 60965‑27‑7): not reported among active leads |
| Quantified Difference | ≥10‑fold MIC reduction conferred by N‑ethyl‑N‑phenyl substitution pattern relative to N‑phenyl or N‑methyl analogs |
| Conditions | M. tuberculosis H37Rv, extracellular (broth microdilution) and intracellular (THP‑1 macrophage infection) assays [1] |
Why This Matters
Procurement of the correct N‑ethyl‑N‑phenyl analog is essential for anti‑tubercular screening programs because the potency cliff between N‑ethyl and N‑methyl/N‑H analogs exceeds one log order, directly impacting hit-to-lead decisions.
- [1] Munagala, G., et al. (2014) Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Med. Chem. Commun., 5, 521–527. View Source
